![molecular formula C12H12BrNO2 B2572853 (5-Bromo-1H-indol-1-YL)-acetic acid ethyl ester CAS No. 726174-45-4](/img/structure/B2572853.png)
(5-Bromo-1H-indol-1-YL)-acetic acid ethyl ester
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Overview
Description
“(5-Bromo-1H-indol-1-YL)-acetic acid ethyl ester” is a chemical compound that can be purchased for pharmaceutical testing . It is a high-quality reference standard that is used to obtain accurate results .
Physical And Chemical Properties Analysis
“(5-Bromo-1H-indol-1-YL)-acetic acid ethyl ester” is a solid compound . The storage class code is 11, which indicates it is a combustible solid . The flash point is not applicable .Scientific Research Applications
Antimicrobial Activity
(5-Bromo-1H-indol-1-YL)-acetic acid ethyl ester and its derivatives have been investigated for their potential in antimicrobial applications. For instance, novel indole-based 1,3,4-oxadiazoles synthesized from this compound have shown promising antibacterial and antifungal activities (Nagarapu & Pingili, 2014). Similarly, various synthesized compounds containing 5-oxo-[1,2,4]triazole ring have demonstrated antimicrobial activity against different microorganisms (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).
Synthesis of Complex Compounds
The compound serves as a key intermediate in the synthesis of complex molecules. For example, it has been used in the improved synthesis of arbidol hydrochloride, a vital intermediate for antiviral medication (Wang Yu-ling, 2011). Also, its derivatives have been employed in the synthesis of various heterocyclic compounds, such as indoles and quinolones, which are significant in pharmaceutical research (Ukrainets, Golik, & Chernenok, 2013).
Plant Growth Regulation
In the field of agriculture, derivatives of (5-Bromo-1H-indol-1-YL)-acetic acid ethyl ester, particularly those related to indole-3-acetic acid, have been studied for their role in plant growth regulation. A method involving micellar liquid chromatography with fluorimetric detection was developed for determining plant growth regulators including indole-3-acetic acid ethyl ester, highlighting its importance in plant biology (Sánchez, Díaz, & Pareja, 1996).
Chemical Research and Characterization
In chemical research, the compound has been a focal point in studies aiming to understand complex reaction mechanisms and synthesis processes. For instance, its role in the regioselective synthesis of 3,3-bis(indolyl)propanoic acid derivatives has been explored, demonstrating its utility in synthesizing biologically and pharmaceutically important compounds (Kutubi & Kitamura, 2011).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(5-bromoindol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-2-16-12(15)8-14-6-5-9-7-10(13)3-4-11(9)14/h3-7H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRCALVKWKRKTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC2=C1C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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